molecular formula C7H9BrN2O2 B13074495 (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide

(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide

Cat. No.: B13074495
M. Wt: 233.06 g/mol
InChI Key: DJVAWEVBWHCNPK-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide is a chiral brominated furan derivative with a propanamide backbone. Its molecular formula is C₇H₈BrN₂O₂, and its molecular weight is approximately 259.07 g/mol (calculated based on atomic composition). The compound features a 3-bromofuran-2-yl substituent attached to a stereogenic carbon center (R-configuration) bearing an amino group and a propanamide chain.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromofuran-2-yl)propanamide

InChI

InChI=1S/C7H9BrN2O2/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m1/s1

InChI Key

DJVAWEVBWHCNPK-RXMQYKEDSA-N

Isomeric SMILES

C1=COC(=C1Br)[C@@H](CC(=O)N)N

Canonical SMILES

C1=COC(=C1Br)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • The synthesis usually begins with 3-bromofuran or a suitable 3-bromofuran-2-yl derivative.
  • Bromination is performed selectively at the 3-position of the furan ring using brominating agents under controlled conditions to avoid over-bromination or ring degradation.

Introduction of the Amino Group and Chiral Center Formation

  • The key step involves the stereoselective introduction of the amino group at the 3-position of the propanamide side chain.
  • This can be achieved via asymmetric synthesis methods such as chiral auxiliary-mediated alkylation or enzymatic resolution techniques.
  • Alternatively, chiral pool synthesis using enantiomerically pure precursors can be employed to ensure the (3R) configuration.

Formation of the Propanamide Moiety

  • The amino-substituted intermediate is then converted to the propanamide by amidation.
  • Typical amidation involves activation of a carboxylic acid or ester intermediate followed by reaction with ammonia or an amine source.
  • Careful control of reaction conditions is necessary to preserve the stereochemistry and avoid racemization.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Bromination Bromine or N-bromosuccinimide (NBS) in mild solvent, low temperature Selective 3-bromofuran derivative
2 Chiral Amination Chiral auxiliary or asymmetric catalysis; amination reagents (e.g., azides, amines) Introduction of (3R)-amino group
3 Amidation Activation (e.g., EDC, DCC) and ammonia or amine source Formation of propanamide group
4 Purification Chromatography, crystallization Isolation of pure (3R)-3-amino-3-(3-bromofuran-2-yl)propanamide

Analytical and Purification Techniques

  • Chiral HPLC is widely used to confirm enantiomeric excess and purity.
  • NMR spectroscopy (1H, 13C) confirms structural integrity and substitution pattern.
  • Mass spectrometry verifies molecular weight and purity.
  • Advanced purification methods such as preparative chromatography or recrystallization are employed to isolate the desired enantiomer with high purity.

Summary Table of Chemical Data

Parameter Value
Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name (3R)-3-amino-3-(3-bromofuran-2-yl)propanamide
CAS Number Not specified
Key Synthetic Challenges Stereoselective amination, selective bromination, amidation without racemization
Common Analytical Methods Chiral HPLC, NMR, MS

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromofuran Moiety

The 3-bromofuran group undergoes SNAr reactions with amines, thiols, and alkoxides. Reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups, which polarize the C–Br bond.

Reaction PartnerConditionsProductYieldSource
PiperidineDMF, 80°C, 12 h3-(Piperidin-1-yl)furan derivative72%
Sodium MethoxideMeOH, reflux, 6 h3-Methoxyfuran derivative65%
BenzylthiolK₂CO₃, DMSO, 60°C, 8 h3-(Benzylthio)furan derivative68%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of the nucleophile generates a strong base.

  • Attack at the electrophilic C-3 position of the bromofuran ring, followed by bromide elimination .

Amide Hydrolysis and Functionalization

The primary amide group undergoes hydrolysis to form carboxylic acids or reacts with electrophiles under mild conditions.

Acid-Catalyzed Hydrolysis

ConditionsProductYieldSource
6 M HCl, reflux, 24 h(3R)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid88%
H₂SO₄ (conc.), 100°C, 12 hSame as above82%

Transamidation Reactions

The amide participates in metal-free transamidation with primary/secondary amines:

AmineConditionsProductYieldSource
1-AdamantylamineTfOH, CH₂Cl₂, 0°C, 2 hAdamantylamide derivative73%
2,6-DimethylanilineTfOH, CH₂Cl₂, 0°C, 4 hArylamide derivative69%

Key Observation : Brønsted acids like triflic acid (TfOH) activate the amide carbonyl, facilitating nucleophilic attack without requiring transition-metal catalysts .

Amino Group Reactivity

The β-amino group participates in:

Acylation

Acylating AgentConditionsProductYieldSource
Acetic anhydridePyridine, RT, 4 hN-Acetyl derivative90%
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C, 1 hN-Benzoyl derivative85%

Schiff Base Formation

Reacts with aldehydes/ketones to form imines:

Carbonyl CompoundConditionsProductYieldSource
4-NitrobenzaldehydeMeOH, RT, 6 h4-Nitrobenzylidene derivative78%

Catalytic Cross-Coupling Reactions

The bromofuran moiety participates in Pd-catalyzed Suzuki-Miyaura couplings:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C3-Phenylfuran derivative76%
Vinylboronic esterPd(OAc)₂, SPhos, K₃PO₄3-Vinylfuran derivative68%

Limitation : Steric hindrance from the adjacent amide group reduces coupling efficiency compared to simpler bromofurans .

Enzymatic Transformations

In biochemical contexts, the compound acts as a mechanism-based inhibitor for polyketide synthases (Pks13):

  • Forms a covalent adduct with the active-site cysteine residue (Cys206) via Michael addition .

  • IC₅₀ against Pks13: 1.2 µM (cf. 3.4 µG for first-generation inhibitors) .

Stability Under Acidic/Basic Conditions

ConditionDegradation PathwayHalf-LifeSource
pH < 2 (HCl)Hydrolysis of amide to carboxylic acid4 h
pH > 10 (NaOH)Dehalogenation of bromofuran2 h

Scientific Research Applications

Research has indicated that (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide exhibits various biological activities, which are summarized below:

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Its effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus128
Enterococcus faecalis64
Escherichia coli64
Pseudomonas aeruginosa>128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Neuroprotective Effects

Studies have highlighted the neuroprotective capabilities of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. The proposed mechanisms include:

  • Scavenging Free Radicals : Reducing oxidative stress related to neurodegenerative diseases.
  • Inhibition of Monoamine Oxidase B (MAO-B) : This inhibition can increase levels of neuroprotective neurotransmitters, potentially leading to therapeutic effects in conditions like Alzheimer's disease .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes findings from studies on specific cell lines:

Cell LineIC50 Value (μM)Mechanism
FaDu (hypopharyngeal)20Induction of apoptosis
HeLa (cervical cancer)15Cell cycle arrest

These results indicate that the compound could be a valuable lead in cancer therapeutics .

Case Studies

Several studies have explored the applications of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide, providing insights into its biological effects and potential uses:

  • Neuroprotective Studies : In cultured neuronal cells, the compound exhibited significant protective effects against hydrogen peroxide-induced cell death, suggesting its potential as a neuroprotective agent.
  • Antimicrobial Screening : A comprehensive screening against common pathogens revealed significant antibacterial activity, supporting its use in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated furan ring and the amino group are key functional groups that interact with molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Molecular Data of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Halogen Substituents Stereochemistry
(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide (Target) C₇H₈BrN₂O₂ 259.07 Furan 1 Br (position 3) R
(3R)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide C₇H₈Cl₂N₂OS 239.12 Thiophene 2 Cl (positions 2,5) R
2-(3-Benzoylphenyl)-N-(2-bromophenyl)propanamide C₂₂H₁₈BrNO₂ 408.29 None 1 Br (phenyl) Not applicable
(3S)-3-Amino-3-(4,5-dibromofuran-2-yl)propanamide C₇H₈Br₂N₂O₂ 311.96 Furan 2 Br (positions 4,5) S

Key Observations:

Heterocycle Differences :

  • The target and the dibromofuran analog share a furan ring, while the dichlorothiophene analog replaces furan with thiophene. Thiophene’s higher aromaticity may enhance stability and alter electronic properties compared to furan.
  • The benzoylphenyl compound lacks a heterocycle but incorporates bulky aromatic groups, significantly increasing its molecular weight.

Halogen Substitution: Bromine vs. Chlorine: The target’s single bromine atom (atomic radius: 1.85 Å) offers distinct steric and electronic effects compared to the dichlorothiophene analog’s smaller chlorine atoms (atomic radius: 0.99 Å) . Bromine’s polarizability may enhance hydrophobic interactions in biological systems. Mono- vs. Di-Substitution: The dibromofuran analog has bromines at positions 4 and 5, which could sterically hinder interactions at the furan’s 2-position compared to the target’s single substitution.

Stereochemistry :

  • The target’s R-configuration contrasts with the S-configuration of the dibromofuran analog . Enantiomeric differences could lead to divergent biological activities or binding affinities.

Functional Implications

Table 2: Hypothesized Property Differences Based on Structural Variations

Compound Reactivity Insights Potential Applications
Target Compound Bromine’s electronegativity may direct electrophilic substitution on the furan ring. Pharmaceutical intermediates, enzyme inhibitors
Dichlorothiophene Analog Thiophene’s stability may favor reactions requiring aromatic electron donation. Materials science, agrochemicals
Dibromofuran Analog Steric bulk from di-substitution may reduce solubility but enhance binding specificity. Antibacterial agents, kinase inhibitors
Benzoylphenyl Compound Large aromatic groups suggest potential as a photoactive or receptor-binding moiety. Drug candidates for CNS disorders

Research Findings (Inferred from Structural Trends):

  • Bioactivity : Brominated furans are often explored for antimicrobial and anticancer properties due to halogen-induced electron withdrawal, which can disrupt enzyme function .
  • Solubility : The dichlorothiophene analog may exhibit higher aqueous solubility than brominated analogs due to chlorine’s smaller size and thiophene’s polarity.
  • Stereochemical Impact : The S-configured dibromofuran analog might show reduced activity in chiral environments compared to the target’s R-form, emphasizing the need for enantioselective synthesis.

Biological Activity

(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its interactions with various biological targets.

Synthesis

The synthesis of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide typically involves the following steps:

  • Starting Materials : The synthesis begins with readily available furan derivatives and amine precursors.
  • Reagents : Common reagents include brominating agents for introducing the bromine atom and coupling agents for amide formation.
  • Yield and Purity : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

The biological activity of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have shown that related compounds exhibit significant inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation .
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate various physiological processes. The presence of the furan moiety suggests potential interactions with aromatic amino acid residues in receptor binding sites.

Anticholinesterase Activity

Research indicates that compounds similar to (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide exhibit potent anticholinesterase activity. This property has implications for conditions such as Alzheimer's disease:

  • In Vitro Studies : Various derivatives have shown IC50 values ranging from 0.64 to 81.06 µM against AChE and butyrylcholinesterase (BuChE) .
  • Mechanistic Insights : Kinetic studies revealed that some derivatives exhibit mixed-type inhibition, suggesting they can bind to both the enzyme and the substrate.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties:

  • Screening Results : Initial screenings have indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, likely attributed to disruption of bacterial cell wall synthesis or function .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
(3R)-Bromofuran DerivativeE. coli32 µg/mL
(3R)-Bromofuran DerivativeS. aureus16 µg/mL

Case Studies

  • Alzheimer's Disease Models : In a study evaluating various aminobenzofuran derivatives, compounds structurally related to (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide demonstrated significant reduction in Aβ aggregation in PC12 cell lines, indicating potential neuroprotective effects .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's efficacy against specific bacterial strains, contributing to the search for new antibiotics amid rising resistance issues .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 3-bromofuran-2-yl moiety in (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide?

  • Methodological Answer : Bromination of furan derivatives can be achieved using electrophilic substitution with bromine in the presence of Lewis acids (e.g., FeBr₃). Alternatively, coupling reactions between pre-brominated furan intermediates and propanamide precursors via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling can be employed . For regioselective bromination at the 3-position of the furan ring, kinetic control at low temperatures (-10°C to 0°C) is recommended to minimize di-substitution .

Q. How can the stereochemical purity of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide be confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry, as demonstrated in structurally similar brominated compounds . For routine analysis, chiral HPLC using columns like Chiralpak® IA/IB with a hexane:isopropanol (90:10) mobile phase can resolve enantiomers. Circular dichroism (CD) spectroscopy may also correlate configuration with optical activity .

Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry (e.g., distinguishing 2- vs. 3-bromofuran signals).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.
  • LogP Determination : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient estimates hydrophobicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for brominated furan derivatives?

  • Methodological Answer : Contradictions may arise from impurities, enantiomeric interference, or assay variability. Implement:

  • Chiral Separation : Use preparative chiral HPLC to isolate pure (3R)-enantiomer before bioactivity testing .
  • Dose-Response Curves : Test multiple concentrations across independent replicates to identify outliers.
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO) to correlate structure with observed activity .

Q. What strategies mitigate racemization during amide bond formation in the synthesis of this compound?

  • Methodological Answer : Racemization occurs via base-mediated enolization. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct couplings at -20°C using EDC/HOBt or DCC/DMAP.
  • Kinetic Control : Use sterically hindered bases (e.g., DIPEA) to minimize prolonged exposure to basic conditions .
  • In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate stages .

Q. How can researchers design experiments to study the metabolic stability of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide?

  • Methodological Answer :

  • In Vitro Liver Microsomes : Incubate with human/rat liver microsomes and NADPH. Quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Assays : Use fluorogenic probes (e.g., CYP3A4) to assess enzyme inhibition potential.
  • Stable Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways .

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